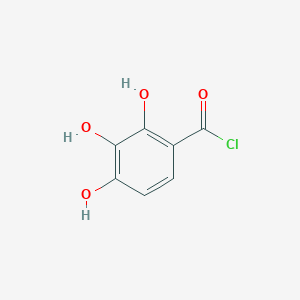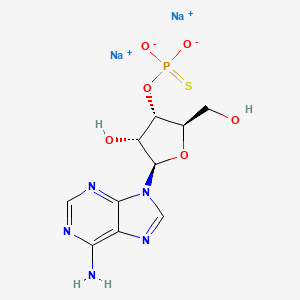
3'-Amps sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Adenylic acid sodium salt, also known as 3’-AMP sodium salt, is a nucleotide derivative. It is a monophosphate ester of adenosine, where the phosphate group is attached to the 3’ carbon of the ribose sugar. This compound plays a crucial role in various biological processes, including cellular signaling and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Adenylic acid sodium salt typically involves the phosphorylation of adenosine. One common method is the reaction of adenosine with phosphoric acid in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 3’-Adenylic acid sodium salt involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3’-Adenylic acid sodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate group or the adenine base.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine diphosphate or adenosine triphosphate derivatives, while substitution reactions can produce a variety of modified nucleotides.
Scientific Research Applications
3’-Adenylic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleotides and nucleic acids.
Biology: The compound is essential in studying cellular signaling pathways and energy metabolism.
Medicine: It is used in research related to drug development, particularly in understanding the mechanisms of action of nucleotide-based drugs.
Industry: The compound finds applications in the production of biochemical reagents and diagnostic tools.
Mechanism of Action
The mechanism of action of 3’-Adenylic acid sodium salt involves its role as a precursor in the synthesis of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular signaling. It interacts with various enzymes and receptors, modulating pathways involved in cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-monophosphate (5’-AMP): Another nucleotide derivative with the phosphate group attached to the 5’ carbon of the ribose sugar.
Cyclic adenosine monophosphate (cAMP): A cyclic form of adenosine monophosphate that acts as a secondary messenger in many biological processes.
Uniqueness
3’-Adenylic acid sodium salt is unique due to its specific structural configuration, which influences its reactivity and interactions with biological molecules. Its role as a precursor to cAMP highlights its importance in cellular signaling pathways, distinguishing it from other nucleotide derivatives.
Properties
Molecular Formula |
C10H12N5Na2O6PS |
|---|---|
Molecular Weight |
407.25 g/mol |
IUPAC Name |
disodium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-dioxidophosphinothioyloxy-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N5O6PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)20-10)21-22(18,19)23;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
MNPSXNGIYKTUKK-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosphonic acid dimethyl ester](/img/structure/B13827484.png)
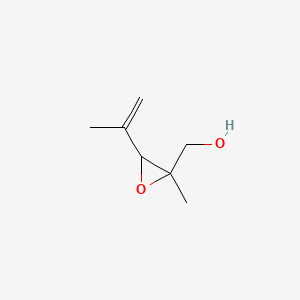
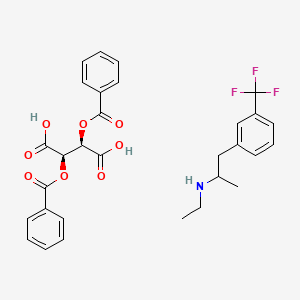
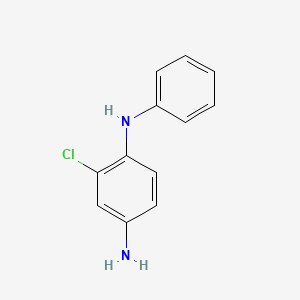
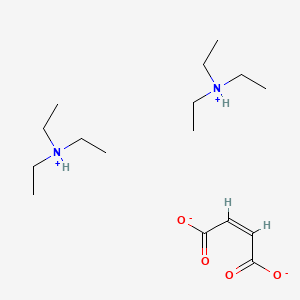
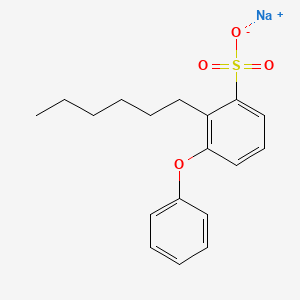
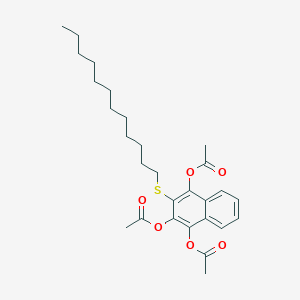
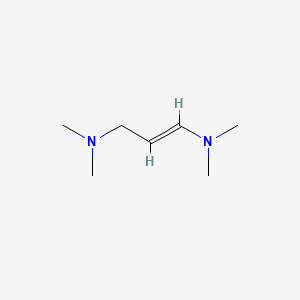
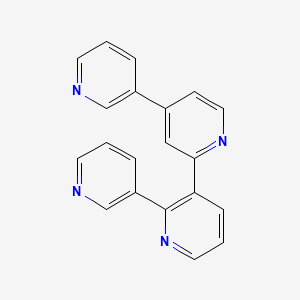

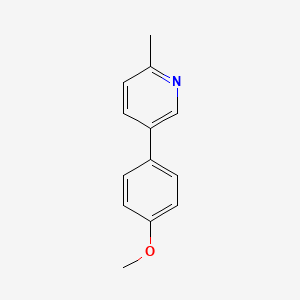
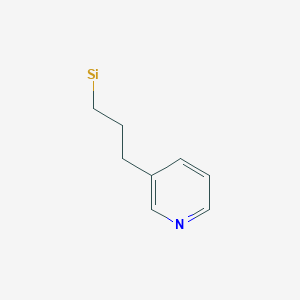
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
